Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-
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Overview
Description
3-(4-(Trifluoromethyl)phenyl)cyclohexanone is an organic compound with the molecular formula C13H13F3O It is a derivative of cyclohexanone, where a trifluoromethyl group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(trifluoromethyl)phenyl)cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-(trifluoromethyl)benzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. Common catalysts include Lewis acids such as aluminum chloride (AlCl3).
Reaction Mechanism: The reaction proceeds through a Friedel-Crafts acylation mechanism, where the cyclohexanone undergoes acylation with 4-(trifluoromethyl)benzene in the presence of the catalyst.
Industrial Production Methods
In industrial settings, the production of 3-(4-(trifluoromethyl)phenyl)cyclohexanone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for better control over reaction parameters and can handle large volumes of reactants.
Purification Steps: After the reaction, the product is purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(4-(trifluoromethyl)phenyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-(trifluoromethyl)phenyl)cyclohexanone has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-(trifluoromethyl)phenyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)cyclohexanone: A similar compound with a trifluoromethyl group attached to the cyclohexanone ring.
3-(Trifluoromethyl)cyclohexanone: Another derivative with the trifluoromethyl group in a different position on the cyclohexanone ring.
Uniqueness
3-(4-(trifluoromethyl)phenyl)cyclohexanone is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions and effects compared to other similar compounds.
Biological Activity
Cyclohexanone derivatives, particularly those substituted with trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- is characterized by a cyclohexanone core with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, often leading to increased biological activity compared to non-fluorinated analogs.
1. Anticancer Activity
Recent studies indicate that cyclohexanone derivatives exhibit promising anticancer properties. For instance, functionalized cyclohexanones have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anticonvulsant Activity
The anticonvulsant potential of cyclohexanone derivatives has been explored in various animal models. Compounds containing the trifluoromethyl group have shown enhanced efficacy in reducing seizure activity.
Compound | Seizure Model | Dose (mg/kg) | Efficacy (%) | Reference |
---|---|---|---|---|
Trifluoromethyl cyclohexanone A | MES Test | 100 | 85 | |
Trifluoromethyl cyclohexanone B | PTZ Test | 300 | 90 |
3. Antibacterial Activity
Cyclohexanones have also demonstrated antibacterial properties, particularly against resistant strains of bacteria. The trifluoromethyl substitution has been correlated with improved antibacterial potency.
Structure-Activity Relationship (SAR)
The SAR studies for cyclohexanone derivatives highlight the importance of the trifluoromethyl group in enhancing biological activity. The following factors are critical:
- Electronics : The electronegative fluorine atoms increase electron density on adjacent atoms, affecting binding interactions with biological targets.
- Sterics : The bulky trifluoromethyl group can influence the conformation of the molecule, thereby affecting its interaction with enzymes or receptors.
- Hydrogen Bonding : The presence of functional groups that can participate in hydrogen bonding enhances binding affinity to target proteins.
Case Study 1: Anticancer Effects
A study evaluated a series of cyclohexanone derivatives for their anticancer activity against various human cancer cell lines. Results indicated that compounds with a trifluoromethyl substitution exhibited significantly higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Anticonvulsant Screening
In a comprehensive anticonvulsant screening program, several trifluoromethyl-substituted cyclohexanones were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Notably, one compound demonstrated a dose-dependent protective effect against seizures, suggesting potential therapeutic applications in epilepsy management.
Properties
CAS No. |
122902-06-1 |
---|---|
Molecular Formula |
C13H13F3O |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h4-7,10H,1-3,8H2 |
InChI Key |
PXEDGGLZDRNQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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